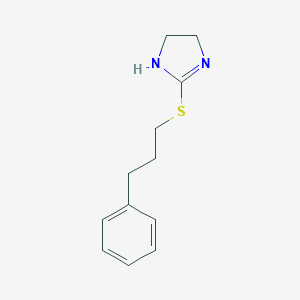![molecular formula C19H27N3O2 B241100 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B241100.png)
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol, also known as MQAE, is a fluorescent dye that is commonly used in scientific research. It is a highly sensitive probe that can be used to measure the concentration of chloride ions in various biological systems. MQAE has been widely used in the field of biology and chemistry due to its unique properties and applications.
科学研究应用
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol has been used extensively in scientific research to study the transport of chloride ions across cell membranes. It has also been used to measure the activity of chloride channels and transporters in various biological systems. Additionally, 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol has been used in the field of biochemistry to study the binding of proteins to chloride ions.
作用机制
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol functions as a fluorescent probe that is sensitive to changes in the concentration of chloride ions. When 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol binds to chloride ions, the fluorescent properties of the molecule change, allowing researchers to measure the concentration of chloride ions in a given system.
生化和生理效应
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol has been shown to have minimal biochemical and physiological effects on biological systems. It does not affect the function of chloride channels or transporters and does not interfere with other biological processes.
实验室实验的优点和局限性
One of the main advantages of using 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol in lab experiments is its high sensitivity and specificity for chloride ions. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, one limitation of using 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol is that it requires specialized equipment to measure fluorescence, which can be expensive and difficult to obtain.
未来方向
There are several future directions for the use of 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol in scientific research. One potential application is the study of chloride transport in disease states, such as cystic fibrosis. Additionally, 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol could be used to study the effects of various drugs on chloride transport and channel function. Finally, the development of new fluorescent probes with improved properties could lead to even more sensitive and specific measurements of chloride ions in biological systems.
合成方法
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol can be synthesized using a multi-step reaction process. The first step involves the reaction of 6-bromo-2-methyl-4-quinolinol with dimethylamine to form the corresponding dimethylamino derivative. The second step involves the reaction of this intermediate with 2,6-dimethyl-4-morpholinecarboxaldehyde to form the final product, 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol.
属性
产品名称 |
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol |
|---|---|
分子式 |
C19H27N3O2 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
6-(dimethylamino)-3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C19H27N3O2/c1-12-9-22(10-13(2)24-12)11-17-14(3)20-18-7-6-15(21(4)5)8-16(18)19(17)23/h6-8,12-13H,9-11H2,1-5H3,(H,20,23) |
InChI 键 |
WGZLIIHQIYQQED-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CC2=C(NC3=C(C2=O)C=C(C=C3)N(C)C)C |
规范 SMILES |
CC1CN(CC(O1)C)CC2=C(NC3=C(C2=O)C=C(C=C3)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)




![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)